1-Benzoylazetidine-3-carboxylic acid
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Overview
Description
1-Benzoylazetidine-3-carboxylic acid is a four-membered nitrogen-containing heterocyclic compound. Azetidines, the class of compounds to which it belongs, are known for their significant ring strain, which imparts unique reactivity and stability characteristics. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Mechanism of Action
Target of Action
Many drugs and bioactive compounds exert their effects by interacting with protein targets in the body. These can include enzymes, receptors, ion channels, and transporters. The specific target of a compound depends on its chemical structure and the shape and chemical properties of the target protein .
Mode of Action
The mode of action of a compound refers to how it interacts with its target to exert its effects. This can involve binding to a specific site on the target protein, leading to activation or inhibition of the protein’s function .
Biochemical Pathways
Bioactive compounds can affect various biochemical pathways in the body. For example, they might inhibit an enzyme in a metabolic pathway, leading to decreased production of a certain metabolite. Alternatively, they might activate a signaling pathway, leading to changes in gene expression .
Pharmacokinetics
Pharmacokinetics refers to how the body absorbs, distributes, metabolizes, and excretes a compound. Factors that can affect the pharmacokinetics of a compound include its chemical properties, the route of administration, and the patient’s physiology .
Result of Action
The result of a compound’s action can be observed at the molecular, cellular, and physiological levels. For example, a compound might inhibit an enzyme, leading to decreased production of a certain metabolite at the molecular level. This could lead to changes in cell behavior at the cellular level, and ultimately result in a therapeutic effect at the physiological level .
Action Environment
The action environment of a compound refers to the conditions under which it exerts its effects. This can include the pH, temperature, and presence of other molecules in the body. Environmental factors can influence the stability of the compound, its ability to reach its target, and its interactions with its target .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzoylazetidine-3-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of azetidine-2-carbonitriles with benzoyl chloride under acidic conditions can yield this compound .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 1-Benzoylazetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the azetidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Benzylamine or other nucleophiles under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while reduction can produce azetidine derivatives with reduced functional groups.
Scientific Research Applications
1-Benzoylazetidine-3-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds and as a precursor in various organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Comparison with Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with similar structural features but different functional groups.
1-Benzylazetidine-3-carboxylic acid: A closely related compound with a benzyl group instead of a benzoyl group.
Uniqueness: 1-Benzoylazetidine-3-carboxylic acid is unique due to its specific functional groups, which impart distinct reactivity and stability characteristics. Its benzoyl group enhances its potential for participating in various chemical reactions, making it a versatile compound in synthetic and medicinal chemistry .
Properties
IUPAC Name |
1-benzoylazetidine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-10(8-4-2-1-3-5-8)12-6-9(7-12)11(14)15/h1-5,9H,6-7H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMHNHJCFPFOSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50538626 |
Source
|
Record name | 1-Benzoylazetidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50538626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97639-63-9 |
Source
|
Record name | 1-Benzoylazetidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50538626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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